2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol

Descripción

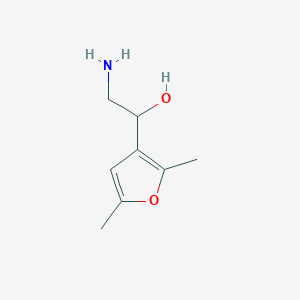

2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol is an ethanolamine derivative featuring a 2,5-dimethylfuran-3-yl substituent. This compound combines a polar amino-alcohol moiety with a heterocyclic aromatic system (furan), which influences its physicochemical and biological properties.

Propiedades

IUPAC Name |

2-amino-1-(2,5-dimethylfuran-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3,8,10H,4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEUIMWLOUQEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the amino and hydroxyl functionalities. One common method is the reductive amination of 2,5-dimethylfuran-3-carbaldehyde with an amine source, followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives under hydrogenation conditions with catalysts such as palladium on carbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-amino-1-(2,5-dimethylfuran-3-yl)acetone.

Reduction: Formation of 2-amino-1-(2,5-dimethyltetrahydrofuran-3-yl)ethanol.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The furan ring may also participate in π-π interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Key Structural Differences:

| Feature | 2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol |

|---|---|---|

| Aromatic System | 2,5-Dimethylfuran (oxygen-containing heterocycle) | 2,5-Dimethoxyphenyl (benzene ring with methoxy groups) |

| Electron Density | Higher due to furan oxygen lone pairs | Moderate (methoxy groups are electron-donating) |

| Polarity | Enhanced by furan oxygen and amino-alcohol | Governed by methoxy and amino-alcohol groups |

Functional Implications:

- Solubility : The furan ring may improve aqueous solubility compared to the dimethoxyphenyl analog due to increased polarity .

- Metabolic Stability : The furan ring’s susceptibility to oxidative metabolism (e.g., CYP450-mediated oxidation) could reduce its half-life relative to the dimethoxyphenyl derivative, which is stabilized by methoxy groups .

- The dimethylfuran variant’s bioactivity remains uncharacterized but may diverge due to altered steric and electronic profiles .

Other Ethanolamine Derivatives

- 2-Amino-1-phenylethanol: Lacks heterocyclic or methoxy substituents, resulting in lower polarity and distinct pharmacokinetics.

- 2-(2,5-Dimethylpyrrol-1-yl)ethanol: Features a pyrrole ring instead of furan, which may enhance hydrogen-bonding capacity but increase susceptibility to electrophilic substitution.

Research Findings and Data Gaps

Analytical Data

No experimental data (e.g., NMR, HPLC) are provided for the target compound. For the dimethoxyphenyl analog, USP standards indicate rigorous purity testing, likely via chromatography and mass spectrometry .

Actividad Biológica

2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, alongside relevant research findings and case studies.

Synthesis

The compound is typically synthesized through the reductive amination of 2,5-dimethylfuran-3-carbaldehyde with an amine source, followed by reduction using agents like sodium borohydride or lithium aluminum hydride under controlled conditions. This process can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown its effectiveness against various bacteria and fungi. For instance, it has been reported to inhibit the growth of Gram-positive bacteria with varying efficacy depending on concentration and exposure time.

Anticancer Effects

The compound has also been explored for its anticancer properties . Cytotoxicity tests on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have demonstrated significant inhibitory effects. The IC50 values for these cell lines were found to be approximately 150 μg/mL and 137 μg/mL respectively, indicating a potent anticancer activity .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 150 |

| HepG2 | 137 |

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the furan ring may engage in π-π stacking interactions with aromatic residues in proteins.

Study on Antidiabetic Activity

A recent study evaluated the antidiabetic potential of this compound by assessing its inhibitory effects on α-amylase and α-glucosidase enzymes. The results indicated promising antidiabetic effects with IC50 values of 224 μg/mL for α-amylase and 243 μg/mL for α-glucosidase .

Toxicological Studies

Toxicological assessments have highlighted concerns regarding the long-term exposure to compounds related to this compound. Studies suggest that while acute toxicity is manageable, prolonged exposure may lead to liver toxicity in rodents, emphasizing the need for careful evaluation in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions using precursors like 2,5-dimethylfuran-3-carbaldehyde and ethanolamine derivatives. Optimization involves adjusting solvent systems (e.g., ethanol with KOH as a base, as seen in analogous syntheses ), temperature control (50–80°C), and catalytic hydrogenation for stereochemical purity. Post-synthetic purification via column chromatography or recrystallization improves yield. Reaction monitoring with TLC or HPLC ensures intermediate formation .

Q. How can researchers validate the structural integrity and purity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the furan ring substituents and ethanolamine backbone.

- Mass Spectrometry (MS) for molecular weight verification.

- HPLC with UV detection (≥95% purity threshold) to assess impurities .

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Mitigation strategies include:

- Standardized bioassays : Replicate studies under controlled pH, temperature, and solvent systems (e.g., PBS buffer vs. DMSO solutions).

- Chiral chromatography to isolate enantiomers and test their individual activities .

- Computational docking studies (e.g., AutoDock Vina) to model interactions with targets like enzymes or receptors, identifying critical binding motifs .

Q. How does the dimethylfuran moiety influence enzymatic interactions compared to aryl-substituted ethanolamines?

- Methodological Answer : The furan ring’s oxygen atom enhances hydrogen-bonding potential with polar enzymatic pockets, while its planar structure may limit steric hindrance. Comparative studies with phenyl analogs (e.g., 2-Amino-1-(2,5-dimethoxyphenyl)ethanol ) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For example, furan derivatives show improved selectivity for oxidoreductases in preliminary models .

Q. What challenges exist in maintaining compound stability during storage and experimentation?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Best practices include:

- Storage : In airtight containers under inert gas (N₂/Ar) at −20°C, with desiccants to prevent hydrolysis .

- Stability assays : Accelerated degradation studies (40°C/75% RH) monitored via HPLC to identify degradation products (e.g., oxidation of the furan ring).

- In situ stabilization : Use antioxidants (e.g., BHT) in aqueous buffers .

Q. What computational tools are effective in predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Employ QSAR models (e.g., SwissADME) to estimate logP, solubility, and membrane permeability. Molecular dynamics simulations (GROMACS) can assess conformational stability in lipid bilayers. For toxicity prediction, use ProTox-II to identify potential hepatotoxicity or mutagenicity risks .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in enzyme inhibition?

- Methodological Answer :

- Dose range : Start with 0.1–100 μM, based on IC₅₀ values of structurally related compounds.

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups.

- Assay type : Fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) with triplicate measurements.

- Data normalization : Express inhibition as % activity relative to controls, using nonlinear regression (GraphPad Prism) for IC₅₀ calculation .

Q. What analytical approaches resolve stereochemical uncertainties in synthesized batches?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT calculations (Gaussian 09).

- X-ray crystallography : Resolve absolute configuration if single crystals are obtained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.